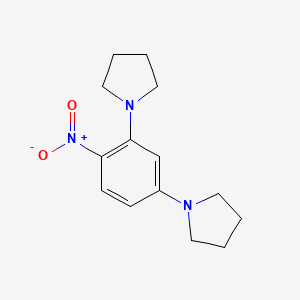![molecular formula C17H23Br2N3O3 B11556746 (3E)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}-N-isobutylbutanamide](/img/structure/B11556746.png)
(3E)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}-N-isobutylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-METHYLPROPYL)BUTANAMIDE is a synthetic organic compound characterized by its complex structure, which includes multiple functional groups such as amides, imines, and halogenated aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-METHYLPROPYL)BUTANAMIDE typically involves multi-step organic reactions. One common route includes:
Halogenation: The starting material, 2,4-dibromo-5-methylphenol, undergoes halogenation to introduce bromine atoms.
Acylation: The halogenated phenol is then acylated with acetic anhydride to form 2-(2,4-dibromo-5-methylphenoxy)acetic acid.
Amidation: This intermediate is reacted with an amine, such as 2-methylpropylamine, under dehydrating conditions to form the corresponding amide.
Imination: Finally, the amide undergoes imination with butanal to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring and the imine group.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The bromine atoms on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Products may include quinones or hydroxylated derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted derivatives with various nucleophiles replacing the bromine atoms.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an antimicrobial or antifungal agent due to its halogenated structure.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Potential applications in the development of advanced materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-METHYLPROPYL)BUTANAMIDE involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or inhibit essential enzymes. The compound’s halogenated aromatic ring and imine group are likely critical for these interactions, facilitating binding to biological targets and subsequent biochemical effects.
Comparison with Similar Compounds
2,4-Dibromo-5-methylphenol: Shares the halogenated aromatic ring but lacks the amide and imine functionalities.
N-(2-Methylpropyl)butanamide: Contains the amide group but lacks the halogenated aromatic ring and imine group.
Uniqueness:
- The combination of halogenated aromatic ring, amide, and imine groups in (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-METHYLPROPYL)BUTANAMIDE provides a unique set of chemical properties and reactivity patterns not found in simpler analogs. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H23Br2N3O3 |
|---|---|
Molecular Weight |
477.2 g/mol |
IUPAC Name |
(3E)-3-[[2-(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene]-N-(2-methylpropyl)butanamide |
InChI |
InChI=1S/C17H23Br2N3O3/c1-10(2)8-20-16(23)6-12(4)21-22-17(24)9-25-15-5-11(3)13(18)7-14(15)19/h5,7,10H,6,8-9H2,1-4H3,(H,20,23)(H,22,24)/b21-12+ |
InChI Key |
BXGOGVRENCSPJA-CIAFOILYSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1Br)Br)OCC(=O)N/N=C(\C)/CC(=O)NCC(C)C |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Br)OCC(=O)NN=C(C)CC(=O)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethylphenyl)-6-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11556663.png)
![2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11556666.png)
![4-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11556674.png)
![17-(4-ethoxyphenyl)-1-{(E)-[(2-methylphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11556679.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11556683.png)


![N-(2-Iodophenyl)-4-{4-[(2-iodophenyl)carbamoyl]phenoxy}benzamide](/img/structure/B11556696.png)
![4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11556701.png)
![N'-[(E)-(3-Phenoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11556705.png)
![(3-bromophenyl)[1-(4-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone](/img/structure/B11556720.png)
![N'-[(E)-(2-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11556736.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11556738.png)
![2-(4-nitrophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B11556754.png)
